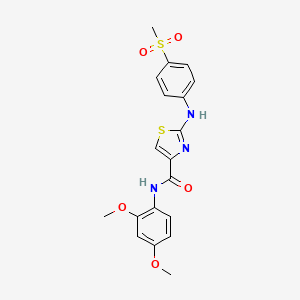

![molecular formula C22H22O5 B2730449 butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate CAS No. 307548-16-9](/img/structure/B2730449.png)

butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

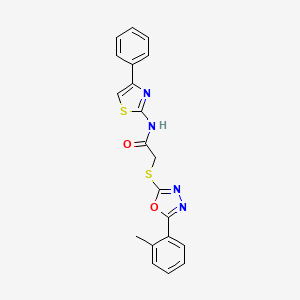

“Butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate” is a chemical compound with the molecular formula C22H22O5 . It is related to the compound “ETHYL ((7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL)OXY) (PHENYL)ACETATE” which has a similar structure but with an ethyl group instead of a butyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Design and Synthesis of Thiazolidin-4-ones : A study detailed the synthesis of thiazolidin-4-ones based on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which were later screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research represents a step towards developing new antibacterial agents leveraging the structural framework similar to butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate (Čačić et al., 2009).

Antimicrobial Activity of Chromen-4-yl Derivatives : Another study focused on synthesizing derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, exploring their antimicrobial properties. These derivatives represent a class of compounds with potential for development into antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity (Čačić et al., 2006).

Material Science and Chemistry Applications

Coumarin Syntheses via Pechmann Condensation : Research on the use of ionic liquids for the Pechmann condensation of phenols with ethyl acetoacetate resulted in the formation of coumarin derivatives, offering an efficient route to synthesize compounds structurally related to this compound. This method provides a quick and environmentally friendly alternative to traditional coumarin synthesis, underscoring the versatility of such compounds in organic synthesis (Potdar et al., 2001).

Ester Biosynthesis in Escherichia coli : A groundbreaking study engineered Escherichia coli to produce various esters, including acetate esters, through the alcohol O-acyltransferase (ATF) enzyme class. This biotechnological application demonstrates the potential for microbial production of esters, which could include derivatives similar to this compound, highlighting a sustainable approach to producing valuable chemical compounds (Rodriguez et al., 2014).

Eigenschaften

IUPAC Name |

butyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-3-4-10-25-21(24)14-26-18-11-15(2)12-19-22(18)17(13-20(23)27-19)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIOFRKAAVMKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)

![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)

![Exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/no-structure.png)

![1-(3-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2730377.png)

![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclopentyl]acetic acid](/img/structure/B2730379.png)

![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)